Benzyl 2,3,4-Tri-O-benzyl-
Overview
Description
Benzyl 2,3,4-Tri-O-benzyl- is a derivative of glucopyranose, a type of carbohydrate. This compound is often used as a building block in carbohydrate chemistry due to its stability and reactivity. It is characterized by the presence of benzyl groups attached to the 2, 3, and 4 positions of the glucopyranose ring, which protect the hydroxyl groups and make the compound useful in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-Tri-O-benzyl- typically involves the protection of the hydroxyl groups of glucopyranose using benzyl groups. One common method starts with the perbenzylation of glucopyranose, followed by selective deprotection and acetylation. For instance, the compound can be synthesized by reacting glucopyranose with benzyl chloride in the presence of a base like sodium hydride .
Industrial Production Methods
In industrial settings, the synthesis of Benzyl 2,3,4-Tri-O-benzyl- is often carried out in large-scale reactors. The process involves the use of continuous flow microchannel reactors, which offer advantages such as shorter reaction times and high purity of the final product . The industrial production methods are designed to ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3,4-Tri-O-benzyl- undergoes several types of chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the original glucopyranose.
Substitution: The benzyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as acetyl chloride or methyl iodide.
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, deprotected glucopyranose, and various substituted glucopyranose derivatives .
Scientific Research Applications
Benzyl 2,3,4-Tri-O-benzyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl- involves its ability to protect the hydroxyl groups of glucopyranose, making it a versatile intermediate in synthetic chemistry. The benzyl groups can be selectively removed or modified, allowing for the synthesis of a wide range of derivatives. The compound interacts with various molecular targets, including enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-benzyl-L-fucopyranose: Similar in structure but derived from fucose instead of glucose.
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: Another benzylated carbohydrate derivative used in pharmaceutical chemistry.
Uniqueness
Benzyl 2,3,4-Tri-O-benzyl- is unique due to its specific substitution pattern on the glucopyranose ring, which provides distinct reactivity and stability compared to other benzylated carbohydrates. This makes it particularly useful in the synthesis of complex glycoconjugates and in studies of carbohydrate-protein interactions .
Properties
IUPAC Name |
[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPIYGUZWWMDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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